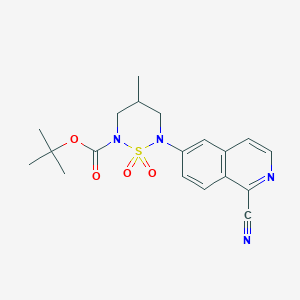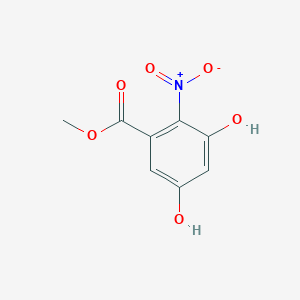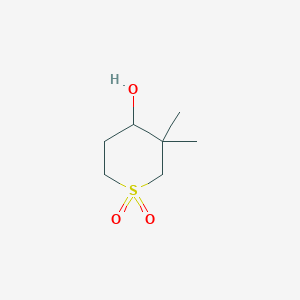
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a tetrahydrothiopyran ring with a hydroxyl group at the 4-position and two methyl groups at the 3-position The presence of the sulfone group (1,1-dioxide) adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide typically involves the oxidation of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the 1,1-dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the sulfone group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide: Similar structure but with a sulfoxide group instead of a sulfone.
4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide: Contains a thiophenone ring with similar functional groups.
Uniqueness
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide is unique due to its specific combination of functional groups and the presence of the sulfone group, which imparts distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H14O3S |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
3,3-dimethyl-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C7H14O3S/c1-7(2)5-11(9,10)4-3-6(7)8/h6,8H,3-5H2,1-2H3 |
InChI Key |
IDWADZNJMDQEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CS(=O)(=O)CCC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


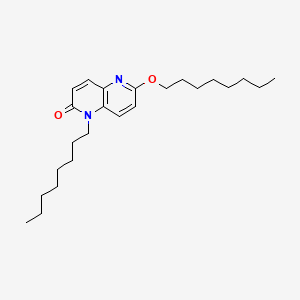

![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)




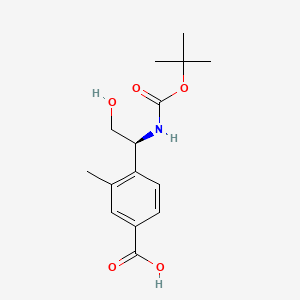
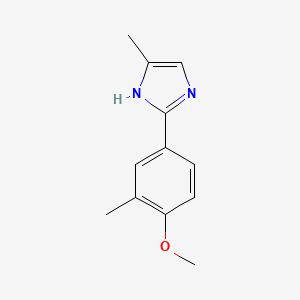
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13667123.png)
![(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
